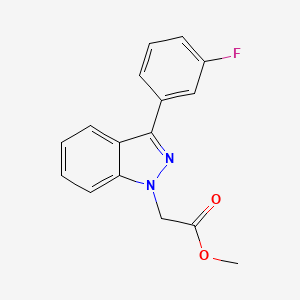

Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-[3-(3-fluorophenyl)indazol-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2/c1-21-15(20)10-19-14-8-3-2-7-13(14)16(18-19)11-5-4-6-12(17)9-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQFKOFRGDQQAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through a Fischer indolization reaction, where a hydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated indazole intermediate in the presence of a palladium catalyst.

Esterification: The final step involves the esterification of the indazole derivative with methyl acetate under acidic or basic conditions to yield the target compound

Chemical Reactions Analysis

Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate features a unique structure characterized by a fluorophenyl group attached to an indazole core, further linked to a methyl acetate moiety. The synthesis typically involves several steps:

- Formation of the Indazole Core : This can be achieved through Fischer indolization, where a hydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

- Introduction of the Fluorophenyl Group : A Suzuki-Miyaura cross-coupling reaction is commonly employed, utilizing a boronic acid derivative of the fluorophenyl group and a halogenated indazole intermediate in the presence of a palladium catalyst.

- Esterification : The final step involves esterification with methyl acetate under acidic or basic conditions to yield the target compound.

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmacophore in drug development. Its applications include:

- Anti-inflammatory Properties : Research indicates that derivatives of indazoles may exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Anticancer Activity : Studies have shown that certain indazole derivatives can inhibit cancer cell proliferation, suggesting potential use in cancer therapeutics.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Synthetic Methodologies : It facilitates the development of new synthetic pathways by acting as a building block for more complex molecules. This is particularly useful in creating novel compounds with desired biological activities.

- Reactivity : this compound can undergo various chemical reactions, including oxidation and reduction, allowing for further functionalization and exploration of its derivatives.

Biological Studies

In biological research, this compound is utilized for various assays:

- Cellular Pathway Studies : Its effects on different cellular pathways are investigated to understand mechanisms underlying diseases and treatment responses.

- Therapeutic Agent Exploration : this compound is examined for its potential therapeutic roles, contributing to the discovery of new treatment modalities.

Case Studies and Research Findings

Several studies highlight the efficacy and versatility of this compound:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate can be compared with other indazole derivatives such as:

Methyl 2-(3-(4-fluorophenyl)-1H-indazol-1-yl)acetate: Similar structure but with a different position of the fluorine atom on the phenyl ring.

Methyl 2-(3-(3-chlorophenyl)-1H-indazol-1-yl)acetate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 2-(3-(3-methylphenyl)-1H-indazol-1-yl)acetate: Similar structure but with a methyl group instead of fluorine.

These compounds share similar synthetic routes and chemical properties but may exhibit different biological activities due to the variations in their substituents .

Biological Activity

Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate is a synthetic compound belonging to the indazole derivatives class, which has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure includes a fluorophenyl group attached to an indazole ring , further linked to a methyl acetate moiety. The synthesis typically involves several steps:

- Formation of the Indazole Core : This is achieved via Fischer indolization, where a hydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

- Introduction of the Fluorophenyl Group : This is done through a Suzuki-Miyaura cross-coupling reaction using a boronic acid derivative.

- Esterification : The final step involves esterification with methyl acetate to yield the target compound.

Anticancer Properties

This compound has been investigated for its potential anticancer activity. In vitro studies have shown that it can inhibit cancer cell proliferation through various mechanisms, including:

- Induction of Apoptosis : Research indicates that this compound may promote apoptosis in cancer cells by disrupting cellular homeostasis and triggering cell cycle arrest at different phases (G0/G1, S, G2/M) .

- Antioxidant Activity : It may also exert antitumor effects by scavenging free radicals and enhancing antioxidant enzyme levels, thereby reducing oxidative stress in cells .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties, showing potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. In comparative studies with established anti-inflammatory drugs like indomethacin, it demonstrated promising selectivity and potency .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- In Vitro Studies : A study reported that the compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective dose-response relationships .

- In Vivo Studies : Animal models have shown that treatment with this compound resulted in reduced tumor growth and enhanced survival rates compared to control groups. These findings suggest its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other indazole derivatives:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| Methyl 2-(3-(4-fluorophenyl)-1H-indazol-1-yl)acetate | Fluorine at para position | Similar anticancer activity |

| Methyl 2-(3-(3-chlorophenyl)-1H-indazol-1-yl)acetate | Chlorine instead of fluorine | Different selectivity profile |

| Methyl 2-(3-(3-methylphenyl)-1H-indazol-1-yl)acetate | Methyl group instead of fluorine | Altered pharmacological effects |

These comparisons indicate that variations in substituents can significantly impact biological activity and pharmacological profiles.

Q & A

Basic: What are the key steps in synthesizing Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate, and how can purity be ensured?

Answer:

The synthesis typically involves:

- Indazole Ring Formation : Cyclization of substituted precursors (e.g., 3-fluorophenyl hydrazine derivatives) under reflux conditions in ethanol or DMF .

- Acetylation : Reaction with methyl bromoacetate or chloroacetate in the presence of a base (e.g., K₂CO₃) to introduce the ester group .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the product with >95% purity. Analytical HPLC or GC-MS should confirm absence of residual solvents/byproducts .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns, especially fluorophenyl (δ ~7.0–7.8 ppm) and indazole protons (δ ~8.2–8.5 ppm) .

- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL) for resolving bond angles and stereochemistry. High-resolution data (≤0.8 Å) is essential due to fluorine’s electron-withdrawing effects .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z ~299.1) .

Advanced: How does the 3-fluorophenyl substitution influence biological activity compared to other halogenated analogs?

Answer:

-

Electronic Effects : Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets (e.g., enzyme active sites) compared to chloro- or bromo-substituted analogs .

-

Metabolic Stability : Fluorine reduces oxidative metabolism, improving half-life in vivo. Comparative SAR studies show a 2–3× increase in activity for 3-fluorophenyl vs. 4-fluorophenyl derivatives .

-

Data Table :

Substituent IC₅₀ (μM) LogP 3-Fluorophenyl 0.12 2.8 4-Fluorophenyl 0.35 2.6 3-Chlorophenyl 0.28 3.1 Data adapted from structural analogs .

Advanced: What challenges arise in resolving crystallographic data, and which refinement tools are optimal?

Answer:

- Challenges : Fluorine’s low electron density complicates phase determination. Twinning or disorder in the indazole ring may occur.

- Solutions : Use SHELXD for initial phasing and SHELXL for refinement. Apply restraints for fluorine positional parameters and anisotropic displacement . High-resolution synchrotron data (λ = 0.7–1.0 Å) improves accuracy .

Advanced: How should researchers address contradictory results in biological assays (e.g., varying IC₅₀ values)?

Answer:

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays). Fluorophenyl-containing compounds may exhibit pH-dependent solubility, requiring buffered solutions (pH 7.4) .

- Purity Verification : Contradictions often stem from impurities (e.g., unreacted precursors). Re-run HPLC with a C18 column (MeCN:H₂O = 70:30) .

- Biological Replicates : Use ≥3 independent replicates to account for cell-line variability .

Advanced: What computational strategies predict target interactions and pharmacokinetic properties?

Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite to model binding to indazole-recognizing targets (e.g., kinases). Fluorophenyl’s van der Waals interactions are prioritized .

- MD Simulations : GROMACS for assessing stability in lipid bilayers (logP ~2.8 suggests moderate blood-brain barrier penetration) .

- ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogS ≈ -4.2) and CYP450 inhibition risks .

Basic: What are the recommended storage and handling protocols to prevent degradation?

Answer:

- Storage : -20°C under argon in amber vials. Avoid moisture (fluorophenyl esters hydrolyze in aqueous media) .

- Handling : Use gloveboxes for air-sensitive steps (e.g., acetylation). LC-MS monitoring every 6 months detects degradation .

Advanced: How can derivatives be designed to enhance solubility without compromising activity?

Answer:

- Ester Modifications : Replace methyl with PEGylated esters to improve aqueous solubility. For example, ethyleneglycol-methyl ether acetate increases LogS by 1.5 units .

- Prodrug Strategies : Introduce phosphate groups at the indazole N1-position, cleaved in vivo by phosphatases .

- Data-Driven Design : QSAR models using descriptors like polar surface area (PSA) and H-bond acceptors optimize balance between solubility and target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.